molecular formula C19H22N2O5S B2867434 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide CAS No. 946343-62-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2867434
CAS No.: 946343-62-0
M. Wt: 390.45
InChI Key: VTAIMYBZLOWZRT-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide: is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by its complex molecular structure, which includes a benzamide core, a dioxidoisothiazolidinyl group, and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dioxidoisothiazolidinyl group: This involves the reaction of an appropriate precursor with sulfur dioxide and an oxidizing agent to introduce the dioxidoisothiazolidinyl moiety.

    Attachment of the benzamide core: The benzamide core is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the dimethoxy groups: The dimethoxy substituents are typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidoisothiazolidinyl group, potentially yielding a simpler structure.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amides.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to reduced cell proliferation and potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for research in cancer therapy.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-8-9-14(21-10-5-11-27(21,23)24)12-16(13)20-19(22)15-6-4-7-17(25-2)18(15)26-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIMYBZLOWZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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